Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate
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Overview
Description
Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere (argon) and heated to around 125°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient purification techniques to handle larger quantities of reactants and products.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding phenoxy acid.
Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Phenoxy Acid: From hydrolysis of the ester group.
Substituted Phenoxy Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with various biological activities.
Material Science: May be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action for ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate would depend on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its biological activity would be determined by the functional groups present and their interactions with biological targets.
Comparison with Similar Compounds
Phenoxy Acetates: Compounds like ethyl 2-(4-bromo-2-methoxy-phenoxy)acetate share similar structural features.
Phenoxy Acetamides: These compounds have an amide group instead of an ester group and may exhibit different reactivity and biological activity.
Indole Derivatives: Compounds containing the indole nucleus, which also have diverse biological activities.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-15-11(13)7-16-10-6-8(12)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSAPCUHJPOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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